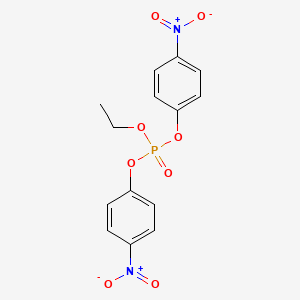

O-Ethyl O,O-bis(4-nitrophenyl) phosphorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl bis(4-nitrophenyl) phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N2O8P/c1-2-22-25(21,23-13-7-3-11(4-8-13)15(17)18)24-14-9-5-12(6-10-14)16(19)20/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZNHLRQOUWNFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N2O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238181 | |

| Record name | O-Ethyl O,O-bis(4-nitrophenyl) phosphorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905-14-6 | |

| Record name | O-Ethyl O,O-bis(4-nitrophenyl) phosphorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Ethyl O,O-bis(4-nitrophenyl) phosphorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Hydrolysis Based Biosensors:these Biosensors Employ Enzymes Like Phosphotriesterase Pte , Often Referred to As Organophosphate Hydrolase Oph , Which Can Directly Detoxify Organophosphates by Hydrolyzing Them.psu.eduwpmucdn.comthe Detection Principle Relies on Monitoring the Products of This Hydrolysis Reaction. for Substrates Like O Ethyl O,o Bis 4 Nitrophenyl Phosphorate, Two Main Detection Strategies Are Used:

Colorimetric/Fluorometric Detection : The hydrolysis releases 4-nitrophenol (B140041), which is yellow and can be quantified using spectrophotometry or by its ability to quench the fluorescence of certain dyes. auburn.edu This provides a direct and simple method for measuring organophosphate concentration.

Potentiometric Detection : The hydrolysis of the phosphotriester bond generates an acidic product (a dialkyl phosphoric acid). By immobilizing OPH on a pH-sensitive electrode, the localized change in pH resulting from the enzymatic reaction can be measured, providing an electrical signal that correlates with the analyte concentration. wpmucdn.com

O-Ethyl O,O-bis(4-nitrophenyl) phosphorate is frequently used as a model analyte during the development and calibration of these OPH-based biosensors due to its efficient hydrolysis and the easily detectable 4-nitrophenol product. auburn.edu

Reaction Mechanisms and Reactivity Studies of O Ethyl O,o Bis 4 Nitrophenyl Phosphorate

Hydrolytic Cleavage Mechanisms

Hydrolysis of phosphate (B84403) esters can proceed through various pathways depending on the pH and reaction conditions. These reactions involve the cleavage of a P-O bond, typically with water or a hydroxide (B78521) ion acting as the nucleophile. nih.gov

The acid-catalyzed hydrolysis of phosphate esters is generally a slow process. The mechanism involves the protonation of one of the oxygen atoms of the phosphate group, which increases the electrophilicity of the phosphorus atom. The most likely sites for protonation are the phosphoryl oxygen (P=O) or one of the ester oxygens (P-O-R). Protonation of the ester oxygen makes the corresponding alcohol or phenol (B47542) a better leaving group. Following protonation, a water molecule attacks the phosphorus center, leading to the formation of a pentacoordinate intermediate or transition state, which then collapses to release the leaving group and form the hydrolyzed product. nih.gov In most cases, the cleavage of the P-O bond occurs during acid-catalyzed hydrolysis. nih.gov The rate of hydrolysis can be influenced by the pH of the medium. nih.gov

In alkaline conditions, the hydrolysis of phosphate esters is significantly accelerated due to the presence of the potent nucleophile, the hydroxide ion (OH⁻). The mechanism involves a direct nucleophilic attack of the hydroxide ion on the electron-deficient phosphorus center. nih.gov This attack leads to the formation of a trigonal-bipyramidal pentacoordinate intermediate or transition state. nih.gov The subsequent departure of a leaving group, in this case, a 4-nitrophenolate (B89219) anion, is facilitated by its stability as a weak base.

The reactivity of the hydroxide ion is highly dependent on the reaction medium. For instance, in reactions of related esters like p-nitrophenyl acetate, the second-order rate constant (kN) for alkaline hydrolysis increases dramatically as the solvent changes from water to aqueous dimethyl sulfoxide (B87167) (DMSO) mixtures. This is attributed to the desolvation and destabilization of the hydroxide ion in the ground state as the DMSO content increases, which raises its reactivity. scholaris.ca

Table 1: Effect of Solvent on Second-Order Rate Constants (kN) for Alkaline Hydrolysis of p-Nitrophenyl Acetate (1) and S-p-Nitrophenyl Thioacetate (2) at 25.0 °C scholaris.ca

| Mol % DMSO | kN for (1) (M⁻¹s⁻¹) | kN for (2) (M⁻¹s⁻¹) |

|---|---|---|

| 0 (Water) | 11.6 | 5.90 |

| 10 | 17.5 | 11.7 |

| 20 | 28.5 | 22.1 |

| 30 | 50.9 | 48.7 |

| 40 | 102 | 117 |

| 50 | 250 | 362 |

| 60 | 692 | 1,510 |

| 70 | 2,830 | 8,780 |

| 80 | 32,800 | 190,000 |

This table is interactive. You can sort and filter the data.

Spontaneous hydrolysis, or solvolysis, refers to the reaction with the solvent (water in this case) in the absence of acid or base catalysts. Phosphate diesters and triesters are generally very stable towards neutral hydrolysis. For example, the related phosphate diester, bis(4-nitrophenyl) phosphate (BPNPP), hydrolyzes with an extrapolated first-order rate constant of 1.1 x 10⁻¹¹ s⁻¹ at physiological temperatures. researchgate.net This corresponds to a half-life of thousands of years, underscoring the inherent stability of the phosphodiester bond. researchgate.net The extreme stability is a key feature of the phosphate backbone in DNA. researchgate.net The rate of spontaneous hydrolysis is highly dependent on the leaving group; esters with better leaving groups (i.e., those corresponding to stronger acids) hydrolyze faster. researchgate.net

The solvent plays a critical role in the hydrolytic reactivity of phosphate esters by influencing the stability of the ground state and the transition state. researchgate.net Changes in solvent from water to less polar organic solvents can lead to significant rate enhancements. nih.gov

For the alkaline hydrolysis of bis(p-nitrophenyl) phosphate in aqueous mixtures of DMSO, dioxane, and acetonitrile (B52724), the reaction rate initially decreases as the organic solvent content increases up to about 70%, after which the rate increases sharply. nih.gov The initial decrease is modest, suggesting a marginal solvation advantage for the transition state over the ground state. nih.gov However, the sharp increase at higher organic solvent concentrations is primarily due to the desolvation of the hydroxide nucleophile, which greatly increases its reactivity. scholaris.ca In neutral hydrolysis, moving to less polar solvents can also enhance rates by destabilizing the charged ground state of anionic phosphate esters more than the charge-dispersed transition state. researchgate.net

Nucleophilic Substitution Reactions at the Phosphorus Center

The primary mechanism for nucleophilic substitution at a tetrahedral phosphorus center is a concerted, SN2-like process. This pathway is central to nearly all biological phosphoryl transfer reactions. nih.govlibretexts.org

The concerted SN2(P) mechanism involves a single transition state with no discrete intermediate. nih.gov The reaction proceeds via a backside attack by the nucleophile on the phosphorus atom, directly opposite to the leaving group. libretexts.org This geometry leads to an inversion of the stereochemical configuration at the phosphorus center. libretexts.orgtamu.edu

As the nucleophile approaches and forms a bond with the phosphorus, the bond to the leaving group simultaneously breaks. nih.gov The transition state is a trigonal-bipyramidal structure where the incoming nucleophile and the departing leaving group occupy the two axial positions. libretexts.orgresearchgate.net The non-leaving groups are situated in the equatorial positions. researchgate.net

The nature of this transition state can be described as either "associative" or "dissociative". An associative (or "tight") transition state implies significant bond formation with the incoming nucleophile, while a dissociative (or "loose") transition state involves substantial breaking of the bond to the leaving group. nih.gov The exact character of the transition state depends on factors such as the nature of the nucleophile, the leaving group, and the non-leaving substituents on the phosphorus atom. researchgate.netscispace.com For phosphate triesters with good leaving groups, such as 4-nitrophenolate, the mechanism is generally considered to be a concerted SN2(P) process. researchgate.net

Stepwise Associative (Pentacoordinate Intermediate) Mechanisms

The stepwise associative mechanism, also known as an addition-elimination pathway (A_N + D_N), is a prominent route for nucleophilic substitution at the phosphorus center of O-Ethyl O,O-bis(4-nitrophenyl) phosphorate. rsc.orgnih.govsquarespace.com This pathway is characterized by the initial formation of a transient, high-energy pentacoordinate intermediate. rsc.orgyoutube.com

The reaction is initiated by the nucleophilic attack on the electrophilic phosphorus atom. youtube.com This leads to the formation of a trigonal bipyramidal pentacoordinate intermediate, often referred to as a phosphorane. rsc.orgyoutube.com In this intermediate, the phosphorus atom is bonded to five substituents. The stability and geometry of this intermediate are crucial to the reaction's progress. Stereoelectronic effects, such as intramolecular charge-transfer interactions, can contribute significantly to the stabilization of these pentacoordinate structures. rsc.org

| Feature | Description | Relevance to this compound |

|---|---|---|

| Mechanism Type | Addition-Elimination (A_N + D_N) nih.gov | A primary pathway for nucleophilic substitution reactions. |

| Key Intermediate | Pentacoordinate phosphorane with a trigonal bipyramidal geometry rsc.orgyoutube.com | Formed by the nucleophilic attack on the phosphorus center. |

| Rate-Determining Step | Typically the formation of the pentacoordinate intermediate acs.org | The energy barrier to form the high-energy intermediate governs the reaction rate. |

| Bonding Changes | Initial bond formation with the nucleophile, followed by bond cleavage of the leaving group | A two-step process involving distinct bond-making and bond-breaking events. |

Stepwise Dissociative (Metaphosphate-type Intermediate) Mechanisms

In contrast to the associative pathway, the stepwise dissociative mechanism (elimination-addition or D_N + A_N) involves the initial cleavage of the bond between the phosphorus atom and the leaving group. nih.govsquarespace.com This process results in the formation of a highly reactive, short-lived monomeric metaphosphate intermediate (PO₃⁻ type). nih.gov This intermediate is trigonal planar and highly electrophilic.

This mechanism is generally favored for phosphate monoesters and in situations with very good leaving groups, where the bond to the leaving group is significantly weakened. nih.govrsc.org The initial, rate-limiting step is the dissociation of the leaving group to form the metaphosphate. nih.gov Subsequently, this reactive intermediate is rapidly attacked by a nucleophile in a non-selective manner to yield the final product.

For phosphate triesters like this compound, a fully dissociative mechanism yielding a free metaphosphate intermediate is less common than for monoesters. nih.gov However, reactions can proceed through a "loose" transition state with significant dissociative character, where the P-O leaving group bond is substantially broken as the nucleophile-P bond begins to form. nih.gov Theoretical studies indicate that for substrates with good leaving groups, the dissociative pathway can be energetically more favorable than the associative one. acs.org

| Characteristic | Stepwise Associative (A_N + D_N) | Stepwise Dissociative (D_N + A_N) |

|---|---|---|

| Initial Step | Nucleophilic attack (Addition) nih.gov | Leaving group departure (Elimination) nih.gov |

| Intermediate | Pentacoordinate phosphorane nih.gov | Monomeric metaphosphate nih.gov |

| Bond Order at Transition State | Significant bond formation to nucleophile, bond to leaving group intact | Significant bond fission to leaving group, little bond formation to nucleophile nih.gov |

| Favored by | Strong nucleophiles, poor leaving groups | Excellent leaving groups, conditions that stabilize the metaphosphate nih.govrsc.org |

Influence of Leaving Group and Non-Leaving Group Electronic Properties on Reaction Pathways

The reactivity and preferred mechanistic pathway of phospho-transfer reactions are profoundly influenced by the electronic properties of both the leaving group and the non-leaving, or "spectator," groups attached to the phosphorus atom. acs.orgresearchgate.net

Leaving Group Effects: The pKa of the leaving group is a critical determinant of the reaction mechanism. nih.govrsc.org For this compound, the 4-nitrophenolate is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting anion. Generally, a better leaving group (lower pKa) accelerates the reaction. acs.org Studies have shown that decreasing the leaving group pKa can shift the character of the transition state from associative towards dissociative, as the P-O bond becomes easier to break. nih.govrsc.org For phosphate monoesters, a clear transition from an associative to a dissociative mechanism is observed as the leaving group becomes more stable. rsc.org

| Group Type | Property | Effect on Reactivity/Mechanism | Example from Subject Compound |

|---|---|---|---|

| Leaving Group | Good leaving group (low pKa, electron-withdrawing) | Increases reaction rate; favors dissociative character acs.orgnih.govrsc.org | 4-nitrophenoxy group |

| Poor leaving group (high pKa, electron-donating) | Decreases reaction rate; favors associative character | (Hypothetical) Alkoxy group like methoxy | |

| Non-Leaving Group | Electron-withdrawing | Increases phosphorus electrophilicity; accelerates reaction acs.orgresearchgate.net | 4-nitrophenoxy group |

| Electron-donating | Decreases phosphorus electrophilicity; slows reaction | Ethyl group |

Role of Catalysts (e.g., Metal Ions, Micellar Media) in Phospho-Transfer Reactions

The hydrolysis of phosphate esters like this compound is often slow under neutral conditions but can be significantly accelerated by catalysts such as metal ions and micellar media.

Metal Ion Catalysis: Metal ions are effective catalysts for phospho-transfer reactions, often mimicking the active sites of metalloenzymes like phosphatases. rsc.orgfrontiersin.orglibretexts.org Their catalytic role can be multifaceted:

Lewis Acid Activation: The metal ion can coordinate to one of the non-bridging oxygen atoms of the phosphate group. This coordination neutralizes the negative charge and increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. acs.org

Delivering the Nucleophile: The metal ion can coordinate a water molecule, lowering its pKa and generating a metal-bound hydroxide ion at neutral pH. This potent nucleophile is positioned for an intramolecular attack on the activated phosphorus center. libretexts.orgacs.org

Stabilizing the Leaving Group: The metal ion can also interact with the leaving group oxygen in the transition state, stabilizing the developing negative charge and facilitating its departure.

Divalent (e.g., Zn²⁺, Cu²⁺) and trivalent (e.g., La³⁺, Eu³⁺) metal ions have been extensively studied for their catalytic efficiency in hydrolyzing nitrophenyl phosphate esters. frontiersin.orgacs.orgnih.gov In some cases, dinuclear metal centers can act cooperatively to achieve even greater rate enhancements, with one metal ion activating the substrate and the other providing the nucleophile. nih.gov The presence of metal ions tends to favor an associative reaction mechanism. rsc.orgrsc.org

Micellar Catalysis: Micellar media can provide a unique microenvironment that dramatically accelerates reaction rates. Cationic micelles, in particular, are effective for the hydrolysis of anionic substrates like phosphate esters. The catalytic effect arises from several factors:

Concentration Effect: Micelles can incorporate both the phosphate ester substrate and the nucleophile (e.g., hydroxide ions), increasing their effective local concentrations within the small volume of the micellar phase. researchgate.net

Favorable Electrostatic Interactions: The positively charged headgroups of cationic micelles can attract and stabilize the negatively charged phosphate ester and the transition state of the reaction. researchgate.net

Altered Microenvironment: The interface between the aqueous phase and the hydrophobic core of the micelle, known as the Stern layer, has a lower dielectric constant than bulk water. This can enhance electrostatic interactions and influence reaction rates.

Functional micelles, which contain catalytic groups like imidazole (B134444) (histidine-derived) or hydroxyl groups in their surfactant monomers, can act as general base or nucleophilic catalysts, further enhancing the rate of hydrolysis. rsc.org Studies on the hydrolysis of bis(p-nitrophenyl) phosphate (BNPP) and related compounds have demonstrated rate enhancements of several orders of magnitude in the presence of cationic and metallomicellar systems. researchgate.netresearchgate.net

Molecular and Computational Studies on O Ethyl O,o Bis 4 Nitrophenyl Phosphorate Interactions

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule and the energetic pathways of its reactions. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system. nih.gov

Phosphoryl transfer is the central chemical event in the hydrolysis of organophosphates. Computational methods are used to map the potential energy surface of this reaction, identifying the structures of reactants, products, and the high-energy transition state (TS) that connects them. The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate.

For the hydrolysis of organophosphates, the mechanism often involves a nucleophilic attack on the central phosphorus atom. Studies on analogous compounds reveal critical details about this process. For the enzyme-catalyzed hydrolysis of organophosphates by phosphotriesterase (PTE), the reaction proceeds via a direct nucleophilic attack on the phosphorus center. nih.gov The transition state is characterized as being early and associative, with the cleavage of the leaving group being nearly complete. nih.govacs.org

In non-enzymatic reactions, such as neutral hydrolysis, the activation barrier is significantly higher. For bis(p-nitrophenyl) phosphate (B84403), a close analog, the activation parameters for hydrolysis in neutral water have been determined experimentally, providing insight into the energy landscape of the reaction. nih.gov

Table 1: Activation Parameters for Neutral Hydrolysis of bis(p-nitrophenyl) phosphate in Water Data derived from studies at elevated temperatures and extrapolated.

| Parameter | Value | Unit |

| Activation Enthalpy (ΔH‡) | 24.8 | kcal mol⁻¹ |

| Activation Entropy (ΔS‡) | -25.4 | e.u. (entropy units) |

| Calculated Rate Constant (50°C) | 3 x 10⁻¹⁰ | s⁻¹ |

Source: Chin et al., 1989, as cited in nih.gov

This data highlights a substantial energy barrier and an ordered transition state (indicated by the negative entropy of activation) for the uncatalyzed phosphoryl transfer to water.

DFT calculations are used to determine a range of molecular properties and electronic descriptors that help predict a molecule's reactivity. oatext.com These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nanobioletters.com The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them is an indicator of chemical stability. nanobioletters.com

For organophosphates like O-Ethyl O,O-bis(4-nitrophenyl) phosphorate, the phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the oxygen and nitrophenyl groups, making it susceptible to nucleophilic attack. This is reflected in the distribution of electrostatic potential, where a significant positive charge is localized on the phosphorus atom. A QSAR study on derivatives of the related compound diethyl p-nitrophenyl phosphate calculated several key reactivity descriptors. oatext.com

Table 2: Key Quantum Chemical Reactivity Descriptors and Their Significance

| Descriptor | Definition | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capacity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capacity; a primary site for nucleophilic attack. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity. nanobioletters.com |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom/group to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) (where μ is chemical potential) | Quantifies the electrophilic nature of the molecule. |

Source: Adapted from oatext.comnanobioletters.com

These descriptors provide a quantitative basis for understanding why the phosphoryl center is the primary site of reaction and how structural modifications would influence the compound's reactivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes such as solvent interactions and enzyme binding. frontiersin.org These simulations are crucial for understanding how the environment influences molecular behavior and function.

The surrounding solvent can dramatically alter the rate and mechanism of a chemical reaction. frontiersin.org MD simulations can model the explicit interactions between the solute (the phosphorate) and solvent molecules (e.g., water, organic solvents), revealing how the solvation shell stabilizes or destabilizes the reactant and transition states.

Studies on the hydrolysis of bis(p-nitrophenyl) phosphate in various aqueous-organic solvent mixtures have shown complex, non-linear effects on reaction rates. nih.gov

In aqueous dimethyl sulfoxide (B87167) (DMSO), dioxane, and acetonitrile (B52724) (MeCN) mixtures, the rate of alkaline hydrolysis initially decreases as the organic cosolvent is added (up to ~70%), after which the rate increases sharply. nih.gov

This behavior is attributed to changes in the solvation of the ground state reactants and the transition state. The initial rate decrease suggests the ground state is stabilized more than the transition state by the addition of small amounts of organic solvent. The subsequent rate increase at higher organic concentrations points to a destabilization of the ground state or preferential solvation of the transition state. nih.gov

For neutral hydrolysis, the addition of DMSO can accelerate the reaction, suggesting that the transition state, which has a more dispersed charge, is better stabilized by the aqueous DMSO mixture than by pure water. nih.gov

Many organophosphates are potent inhibitors of enzymes, and their biological effect is determined by how they bind within an enzyme's active site. MD simulations are invaluable for studying the dynamic process of an organophosphate entering an active site, the conformational changes that occur in both the ligand and the enzyme, and the interactions that stabilize the bound complex.

Phosphotriesterase (PTE) is an enzyme capable of hydrolyzing organophosphates with high efficiency. nih.gov Computational and crystallographic studies have elucidated its mechanism:

The active site of PTE contains a binuclear metal center, typically containing two Zn²⁺ ions, which are crucial for catalysis. semanticscholar.org

These metal ions are coordinated by several amino acid residues, including four histidines and a carboxylated lysine. semanticscholar.org

A key feature is a bridging hydroxide (B78521) ion, which acts as the nucleophile that attacks the phosphorus center of the substrate. semanticscholar.org

The active site is largely hydrophobic and features distinct binding pockets that accommodate the different ester groups of the organophosphate substrate. nih.gov The orientation of the substrate within these pockets is critical for efficient catalysis. semanticscholar.org

MD simulations can model the precise orientation of this compound within this active site, showing how the phosphoryl oxygen interacts with the metal center and how the ethyl and nitrophenyl groups fit into the respective binding pockets, positioning the phosphorus atom for the nucleophilic attack by the bridging hydroxide.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) Modeling

QSAR and QSRR are computational modeling techniques that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or a physicochemical property like reactivity (QSRR). mdpi.comnih.gov These models create a mathematical bridge between a molecule's features and its behavior, allowing for the prediction of properties for new or untested compounds. researchgate.net

The process involves calculating a set of numerical values, known as molecular descriptors, for each compound in a training set. These descriptors can encode various aspects of the molecule:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies. oatext.com

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Descriptors based on the 2D graph of the molecule.

A mathematical model, often using methods like multiple linear regression (MLR) or machine learning algorithms, is then developed to correlate these descriptors with the observed activity or property. mdpi.comresearchgate.net

For organophosphates, QSAR models have been developed to predict their potency as enzyme inhibitors (e.g., against paraoxonase or acetylcholinesterase). oatext.com For instance, a study on diethyl p-nitrophenyl phosphate derivatives found correlations between their ability to activate the enzyme PON1 and electronic descriptors like HOMO/LUMO energies, hardness, and the electrophilicity index. oatext.com Similarly, QSRR models can be used to predict reactivity, such as the rate of hydrolysis, based on structural parameters that influence the stability of the transition state. mdpi.com These models are powerful tools for understanding the key molecular features that drive the activity of organophosphates and for designing new molecules with desired properties.

Development of Predictive Models for Reaction Rates and Mechanisms

The prediction of reaction rates and mechanisms for organophosphorus compounds like this compound is crucial for understanding their environmental fate and biological activity. Computational chemistry and quantitative structure-activity relationship (QSAR) models are primary tools for these predictions.

Predictive models for the hydrolysis of organophosphates, a key degradation pathway, are often developed using computational chemistry. These models investigate the reaction's potential energy surface to determine rate-determining steps and the influence of the molecular structure on reaction barriers. For instance, studies on similar compounds, such as p-nitrophenyl trifluoroacetate, have utilized density functional theory (DFT) to explore the hydrolysis mechanism. These studies reveal that the nature of the leaving group significantly influences the rate-determining steps. In the case of this compound, the two 4-nitrophenyl groups are effective leaving groups, which would be a central feature in any predictive hydrolysis model.

QSAR models offer a statistical approach to predict reaction rates. These models correlate experimentally determined reaction rates with calculated molecular descriptors for a series of related compounds. For organophosphates, descriptors related to the electronic properties of the phosphate group and the leaving groups are paramount. While specific QSAR models developed exclusively for this compound are not extensively documented in publicly accessible literature, models for analogous organophosphates provide a framework. These models often employ genetic algorithms and multiple linear regression (GA-MLR) to select the most relevant descriptors and build the predictive equation.

The general mechanism for the reaction of organophosphates with nucleophiles, such as in enzymatic inhibition or hydrolysis, often involves a tetrahedral intermediate. Computational models can elucidate the stability of these intermediates and the transition states leading to them, thereby predicting the reaction pathway and rate. For this compound, the presence of two potential leaving groups adds a layer of complexity that computational models can help to unravel, predicting which group is preferentially displaced under different reaction conditions.

The following table summarizes key aspects of predictive models relevant to this compound:

| Model Type | Approach | Key Parameters Investigated | Relevance to this compound |

| Computational Chemistry (DFT) | Calculation of potential energy surfaces | Transition state energies, intermediate stability, influence of leaving groups | Predicts hydrolysis rates and mechanisms by analogy to similar p-nitrophenyl esters. |

| QSAR | Statistical correlation of activity with molecular descriptors | Electronic and steric properties of substituents | Predicts reaction rates and biological activity based on models for other organophosphates. |

| Mechanistic Modeling | Elucidation of reaction pathways | Nature of intermediates and transition states | Provides insight into the step-by-step process of reactions like hydrolysis and enzyme inhibition. |

Identification of Molecular Descriptors Influencing Reactivity and Enzymatic Interactions

The reactivity and enzymatic interactions of this compound are governed by a range of molecular properties that can be quantified by molecular descriptors. These descriptors are essential for building predictive QSAR models and for understanding the fundamental electronic and steric factors that drive the compound's chemical behavior.

A primary target for many organophosphates is the enzyme acetylcholinesterase (AChE). The inhibition of AChE is a critical aspect of their biological activity. Computational studies on the interaction of organophosphates with AChE have identified several key molecular descriptors that influence this interaction. mdpi.com The electrophilicity index, for example, is a descriptor that has been shown to correlate with the rate of adduct formation with biological targets. mdpi.com A higher electrophilicity index for the phosphorus atom in this compound would suggest a greater susceptibility to nucleophilic attack by the serine residue in the active site of AChE.

Quantum chemical calculations, particularly DFT, are used to determine a variety of electronic descriptors. For derivatives of diethyl p-nitrophenyl phosphate, a compound structurally related to the subject of this article, studies have shown the importance of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap. oatext.com A lower LUMO energy is generally associated with a greater ease of accepting electrons, which can translate to higher reactivity with nucleophiles.

Other important descriptors include those related to the molecule's charge distribution and steric properties. The partial charge on the phosphorus atom is a critical indicator of its electrophilicity. The presence of two electron-withdrawing 4-nitrophenyl groups in this compound is expected to result in a significant positive partial charge on the phosphorus atom, enhancing its reactivity.

The following table presents a selection of molecular descriptors relevant to the reactivity and enzymatic interactions of this compound, along with their general significance.

| Descriptor Category | Specific Descriptor | Significance for Reactivity and Enzymatic Interactions |

| Electronic Descriptors | HOMO Energy | Related to the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons; lower values often correlate with higher reactivity towards nucleophiles. | |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity. | |

| Electrophilicity Index | Quantifies the electrophilic character of the molecule. mdpi.com | |

| Partial Atomic Charges | The charge on the phosphorus atom is a key indicator of its susceptibility to nucleophilic attack. | |

| Topological and Geometrical Descriptors | Molecular Volume/Surface Area | Influences how the molecule fits into an enzyme's active site. |

| Rotatable Bonds | Affects the conformational flexibility of the molecule. | |

| Physicochemical Properties | LogP (Octanol-Water Partition Coefficient) | Describes the hydrophobicity of the molecule, which can influence its transport to and interaction with biological targets. |

It is the interplay of these and other molecular descriptors that ultimately determines the specific reactivity and biological activity of this compound.

Applications As a Research Probe and Model Compound in Biochemical Systems

Mimicry of Biological Phosphate (B84403) Transfer Reactions in Enzyme Studies

Phosphate transfer is a ubiquitous and fundamental reaction in biology, underpinning processes from signal transduction to energy metabolism. These reactions are catalyzed by enzymes such as kinases and phosphatases, which often involve the formation of a transient covalent phosphoenzyme intermediate. In these mechanisms, a phosphate group is transferred from a substrate (like ATP) to a nucleophilic residue in the enzyme's active site (commonly serine, threonine, or histidine) before being transferred to a final acceptor.

O-Ethyl O,O-bis(4-nitrophenyl) phosphorate serves as an excellent mimic for the initial phosphorylation step of these biological reactions. The phosphorus center of the compound is highly electrophilic, making it susceptible to nucleophilic attack by an active site residue, such as the serine in serine hydrolases. The reaction results in the formation of a stable, covalent phosphoenzyme adduct and the release of a 4-nitrophenolate (B89219) ion.

The key advantages of using this compound as a model include:

Chromogenic Leaving Group : The product, 4-nitrophenol (B140041) (or its conjugate base, 4-nitrophenolate), is intensely yellow, with a strong absorbance maximum around 400 nm. tamu.edu This property allows for a continuous and straightforward real-time assay of the phosphorylation reaction, as the rate of color formation is directly proportional to the rate of enzyme phosphorylation.

Reactivity : The presence of two electron-withdrawing 4-nitrophenyl groups enhances the electrophilicity of the phosphorus atom, making it a potent phosphorylating agent for studying even enzymes with modest activity.

Mechanistic Insight : By studying the kinetics of the phosphorylation of an enzyme by this compound, researchers can gain insights into the catalytic mechanism, the role of active site residues, and the factors governing the formation and stability of phosphoenzyme intermediates in natural systems.

Probing Enzyme Active Site Mechanisms (e.g., Acetylcholinesterase, Carboxylesterase, Phosphotriesterase)

This compound and its analogs are widely used to investigate the structure and function of the active sites of various enzymes, particularly serine hydrolases like acetylcholinesterase and carboxylesterase, and metalloenzymes like phosphotriesterase.

Serine hydrolases, including crucial enzymes like acetylcholinesterase (AChE) and carboxylesterases (CEs), feature a catalytic triad (B1167595) in their active site, typically composed of serine, histidine, and a glutamate (B1630785) or aspartate residue. mdpi.com The serine residue acts as the primary nucleophile in the catalytic cycle.

The inhibition of these enzymes by this compound proceeds via a well-established mechanism of covalent modification:

Nucleophilic Attack : The catalytically active serine hydroxyl group in the enzyme's active site performs a nucleophilic attack on the electrophilic phosphorus atom of the organophosphate. nih.gov

Formation of a Transition State : This attack leads to the formation of a transient, high-energy pentavalent trigonal bipyramidal transition state.

Expulsion of the Leaving Group : The transition state collapses, resulting in the cleavage of one of the P-O bonds to a 4-nitrophenyl group. The 4-nitrophenolate ion is expelled as the "leaving group". nih.gov

Covalent Adduct Formation : A stable, covalent bond is formed between the phosphorus center and the oxygen of the active site serine, yielding an organophosphorylated enzyme. nih.gov This adduct is catalytically inactive because the active site serine is blocked, preventing it from participating in the hydrolysis of its natural substrate. nih.gov

In contrast, the bacterial enzyme phosphotriesterase (PTE), a metalloenzyme, follows a different mechanism. nih.gov PTE catalyzes the hydrolysis of organophosphates not by forming a covalent intermediate, but through a direct "in-line" displacement reaction. nih.gov A water molecule, activated by the binuclear metal center (typically containing two Zn²⁺ ions) in the active site, acts as the nucleophile, directly attacking the phosphorus center. nih.gov This process occurs with an inversion of stereochemistry at the phosphorus atom and does not involve covalent modification of the enzyme itself. tamu.edunih.gov

The interaction between organophosphates and serine hydrolases can be characterized by several kinetic processes: inhibition, spontaneous reactivation, and aging.

Inhibition Kinetics : The phosphorylation of the enzyme is typically a bimolecular reaction. The kinetics are often complex but can be described by rate constants that reflect the potency of the inhibitor. For many organophosphates, this inhibition is effectively irreversible due to the high stability of the phosphoserine bond.

Spontaneous Reactivation : The phosphorylated enzyme can, in some cases, undergo slow hydrolysis, where a water molecule attacks the phosphorus center of the adduct, cleaving the P-O bond to the serine residue and restoring the enzyme's activity. mdpi.com The rate of this spontaneous reactivation is highly dependent on the chemical nature of the phosphoryl group attached to the serine and the specific enzyme. mdpi.comnih.gov

Aging : The phosphorylated enzyme adduct can undergo a secondary, time-dependent chemical modification known as "aging". mdpi.com This process typically involves the cleavage of an alkyl group from the phosphorus moiety (dealkylation). The resulting negatively charged adduct is much more stable and is generally resistant to reactivation by both water and standard nucleophilic reactivators like oximes. mdpi.comnih.gov

Oxime-Induced Reactivation : The activity of the phosphorylated (but not aged) enzyme can often be restored by the introduction of a strong nucleophile, most commonly a pyridinium (B92312) oxime such as pralidoxime (B1201516) (2-PAM) or obidoxime. nih.govnih.gov The oxime's nucleophilic oxygen attacks the phosphorus atom of the enzyme-inhibitor adduct, displacing the active site serine and forming a phosphonylated oxime, thereby regenerating the free, active enzyme. researchgate.net The kinetics of this reactivation are crucial for the development of effective antidotes for organophosphate poisoning. nih.gov

| Organophosphate (Analog) | Enzyme Source | Inhibition Constant | Spontaneous Reactivation (t½) | Aging (t½) |

|---|---|---|---|---|

| Paraoxon (B1678428) | Human Erythrocyte AChE | - | ~80 h | ~58 h |

| Soman | Human Erythrocyte AChE | Very High | - | ~2 min |

| Ethyl p-nitrophenyl ethylphosphonate (Armine) | Erythrocyte AChE | - | - | - |

Note: Data for specific analogs are used to illustrate kinetic principles. Finding precise, consolidated data for this compound is challenging; paraoxon and other analogs serve as well-studied models for these kinetic processes. nih.govnih.gov

The efficiency of both hydrolysis by phosphotriesterases and inhibition of serine hydrolases is profoundly influenced by the chemical structure of the organophosphate substrate. Key structural features include the nature of the leaving group and the identity of the alkyl or aryl substituents attached to the phosphorus atom.

Studies on phosphotriesterase from Pseudomonas diminuta using a series of paraoxon analogs have provided detailed insights into these structure-activity relationships. tamu.edunih.gov A linear correlation was found between the rate of enzymatic hydrolysis (log Vmax) and the acidity (pKa) of the phenolic leaving group, a relationship known as a Brønsted plot. tamu.edunih.gov This analysis revealed that substrates with more acidic leaving groups (i.e., lower pKa values, making them better leaving groups) are hydrolyzed more rapidly. tamu.eduacs.org This finding supports a mechanism where the cleavage of the phosphorus-oxygen bond to the leaving group is the rate-limiting step in the catalytic cycle. tamu.edunih.gov

Furthermore, the size of the other substituents is critical. For example, changing the two ethyl groups in paraoxon to larger propyl or butyl groups leads to a substantial decrease in both the maximal velocity (Vmax) and the Michaelis constant (Km) for PTE, indicating that the larger groups hinder both binding and catalysis. tamu.edunih.gov

Development of Enzyme-Based Biosensors and Detection Methodologies for Organophosphorus Compounds

The specific and sensitive interactions between enzymes and organophosphates like this compound have been harnessed to develop robust biosensors for the detection of this class of compounds in environmental and clinical samples. nih.gov These biosensors primarily operate on one of two principles: enzyme inhibition or direct substrate hydrolysis.

Environmental Transformation Pathways: Mechanistic Insights into O Ethyl O,o Bis 4 Nitrophenyl Phosphorate Degradation

Hydrolysis in Aqueous and Soil Environments

Hydrolysis is a principal chemical degradation pathway for organophosphate esters, including O-Ethyl O,O-bis(4-nitrophenyl) phosphorate. This process involves the nucleophilic attack of a water molecule on the phosphorus atom, leading to the cleavage of a P-O-aryl or P-O-alkyl bond. The presence of two 4-nitrophenyl groups, which are strong electron-withdrawing groups, makes the phosphorus center highly electrophilic and susceptible to nucleophilic attack, thus facilitating hydrolysis.

The primary hydrolysis products would be 4-nitrophenol (B140041) and O-Ethyl O-(4-nitrophenyl) phosphoric acid . Subsequent hydrolysis of the remaining ester linkage would yield an additional molecule of 4-nitrophenol and O-Ethyl phosphoric acid , which can be further hydrolyzed to phosphoric acid and ethanol.

The rate of hydrolysis is significantly influenced by several environmental factors:

pH: The hydrolysis of organophosphate esters is pH-dependent. Base-catalyzed hydrolysis becomes the dominant mechanism under alkaline conditions, leading to a significant increase in the degradation rate. nih.gov In contrast, hydrolysis is exceedingly slow at neutral pH. nih.govacs.org

Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of hydrolysis.

Soil and Sediment Minerals: In soil and aquatic environments, mineral surfaces can catalyze hydrolysis. Metal (hydr)oxide minerals, such as manganese dioxide and iron oxides, have been shown to facilitate the hydrolysis of organophosphate esters. nih.govacs.orglatrobe.edu.au Amorphous manganese dioxide, a common component of soils, can accelerate the hydrolysis of p-nitrophenyl phosphate (B84403) by an order of magnitude compared to iron oxides. latrobe.edu.au This mineral-catalyzed reaction can be a major degradation pathway, significantly reducing the half-lives of these compounds in natural systems. nih.govacs.org

| Factor | Effect on Hydrolysis Rate | Mechanism/Comment |

|---|---|---|

| pH | Increases significantly under alkaline conditions | Base-catalyzed hydrolysis (OH⁻ is a stronger nucleophile than H₂O). nih.gov |

| Temperature | Increases with rising temperature | Provides activation energy for the reaction. |

| Metal (Hydr)oxides | Catalyzes the reaction, increasing the rate | Mineral surfaces (e.g., MnO₂, Fe-oxides) provide catalytic sites for hydrolysis. acs.orglatrobe.edu.au |

Biotic Degradation Mechanisms (e.g., Microbial and Enzymatic Processes)

Biotic degradation is a crucial pathway for the detoxification and mineralization of organophosphate compounds in the environment. oup.com Microorganisms have evolved specialized enzymes capable of breaking down these synthetic molecules, often utilizing them as a source of carbon, phosphorus, or nitrogen. mdpi.com

The initial and most significant step in the microbial degradation of organophosphates is the enzymatic hydrolysis of the phosphoester bonds. oup.com This reaction is primarily catalyzed by a class of enzymes known as phosphotriesterases (PTEs) , also referred to as organophosphate hydrolases (OPH). nih.govnih.gov These enzymes are remarkably efficient, with some variants capable of hydrolyzing substrates at rates approaching the diffusion-controlled limit. tamu.edu

PTEs are metal-dependent hydrolases, typically containing a binuclear metal center (often zinc), which activates a water molecule to act as a potent nucleophile for attacking the phosphorus center of the substrate. researchgate.net A wide array of bacteria possessing PTEs have been isolated from contaminated soils and water. oup.com

| Microbial Genus | Key Enzyme(s) | Reference |

|---|---|---|

| Pseudomonas | Phosphotriesterase (PTE), Organophosphate Hydrolase (OPH) | nih.govnih.govscialert.net |

| Flavobacterium / Brevundimonas | Phosphotriesterase (PTE) | oup.comnih.gov |

| Agrobacterium | Organophosphate Hydrolase (OpdA) | nih.gov |

| Sphingobium / Sphingomonas | Phosphotriesterase (Sb-PTE, Sm-PTE) | acs.org |

| Achromobacter | (Degrades p-nitrophenol) | iwaponline.com |

| Rhodococcus | (Degrades p-nitrophenol) | researchgate.net |

The microbial degradation of this compound begins with the enzymatic hydrolysis catalyzed by PTEs. The enzyme cleaves one of the P-O-aryl bonds, resulting in the formation of 4-nitrophenol (PNP) and O-Ethyl O-(4-nitrophenyl) phosphoric acid . The latter can be further hydrolyzed to release a second molecule of PNP.

PNP is a key intermediate metabolite that can be further mineralized by a variety of microorganisms. iwaponline.comresearchgate.netfrontiersin.org There are two primary, well-characterized pathways for the bacterial degradation of PNP:

The Hydroquinone (B1673460) Pathway: In this pathway, PNP is first converted to 1,4-benzoquinone, which is then reduced to hydroquinone . The aromatic ring of hydroquinone is subsequently cleaved by a dioxygenase enzyme, leading to the formation of γ-hydroxymuconic semialdehyde. Further metabolism converts this intermediate into maleylacetic acid and ultimately to β-ketoadipic acid, which enters the central metabolic cycle (TCA cycle). nih.govnih.gov This pathway is common in Gram-negative bacteria like Pseudomonas and Moraxella. nih.goviwaponline.com

The Hydroxyquinol Pathway: This pathway begins with the conversion of PNP to 4-nitrocatechol , which is then transformed into 1,2,4-benzenetriol (B23740) (hydroxyquinol ). Ring cleavage of hydroxyquinol yields maleylacetic acid, which funnels into the TCA cycle. researchgate.netfrontiersin.org This pathway has been identified in Gram-positive bacteria such as Rhodococcus and Arthrobacter. iwaponline.comresearchgate.net

| Initial Compound | Key Intermediate Metabolites | Degradation Pathway |

|---|---|---|

| 4-Nitrophenol (PNP) | 1,4-Benzoquinone, Hydroquinone, γ-Hydroxymuconic semialdehyde | Hydroquinone Pathway nih.govnih.gov |

| 4-Nitrocatechol, 1,2,4-Benzenetriol (Hydroxyquinol) | Hydroxyquinol Pathway researchgate.netfrontiersin.org | |

| 4-Nitrophenol (PNP) | 4-Aminophenol (PAP) | Reductive Pathway (Anaerobic) researchgate.net |

Abiotic Degradation Mechanisms (e.g., Photolysis, Redox Transformations)

In addition to hydrolysis and microbial action, abiotic processes can contribute to the transformation of this compound in the environment.

Photolysis: Photodegradation can be an important transformation route, particularly in surface waters exposed to sunlight. Direct photolysis of related organophosphates like paraoxon (B1678428) by UV light is generally slow. nih.gov However, the process can be significantly enhanced by the presence of photosensitizers such as titanium dioxide (TiO₂) or through advanced oxidation processes involving hydroxyl radicals (e.g., UV/H₂O₂). nih.govresearchgate.netresearchgate.net These processes lead to the cleavage of the phosphoester bonds, yielding PNP and other byproducts. nih.gov

Redox Transformations: Under anaerobic conditions, such as those found in anoxic sediments or waterlogged soils, the nitroaromatic structure of the 4-nitrophenyl group is susceptible to reduction. The nitro group (-NO₂) is reduced to an amino group (-NH₂), transforming 4-nitrophenol into 4-aminophenol (PAP) . researchgate.net This transformation is a critical step in the anaerobic degradation of the molecule, as PAP is generally more amenable to further aerobic degradation. researchgate.net This reductive transformation can be mediated by microorganisms using the nitro group as an electron acceptor or abiotically by reducing agents in the environment, such as zero-valent iron. researchgate.netmdpi.com

Advanced Analytical Methodologies for Mechanistic Elucidation

Chromatographic Separations for Isolate and Purity Determination in Reaction Studies

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the isolation of products and the determination of the purity of the starting material and isolated compounds.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like O-Ethyl O,O-bis(4-nitrophenyl) phosphorate. Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is typically employed.

In reaction monitoring, aliquots of the reaction mixture can be injected into the HPLC system at various time points. The separation of the reactant, intermediates, and products is achieved based on their differential partitioning between the stationary and mobile phases. A UV-Vis detector is commonly used, set to a wavelength where the compounds of interest, particularly those containing the nitrophenyl group, absorb strongly. nih.gov The area under each chromatographic peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis of the reaction progress. researchgate.net HPLC is also crucial for assessing the purity of the synthesized this compound and for isolating reaction products for further structural characterization.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, often using a high-temperature stable capillary column. epa.gov A flame photometric detector (FPD) in phosphorus mode or a nitrogen-phosphorus detector (NPD) can provide selective and sensitive detection of organophosphorus compounds.

For less volatile or thermally sensitive metabolites, derivatization may be necessary to increase their volatility and thermal stability. For example, acidic products can be esterified before GC analysis. d-nb.info When coupled with a mass spectrometer (GC-MS), GC provides not only retention time data for identification and quantification but also mass spectra for definitive structural confirmation of the separated components. jeol.com

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on “O-Ethyl O,O-bis(4-nitrophenyl) phosphate” that meets the specific requirements of the provided outline. The core reason is the absence of detailed, publicly accessible research data for this exact compound concerning Kinetic Isotope Effect (KIE) studies for transition state analysis and pH-Rate Profile Analysis.

Searches were conducted for "O-Ethyl O,O-bis(4-nitrophenyl) phosphate" and its more common chemical name, "ethyl bis(4-nitrophenyl) phosphate (B84403)." While the synthesis of this compound is mentioned in some chemical literature, detailed mechanistic studies including the specific analytical methodologies requested—KIE and pH-rate profiles—were not found.

The available research focuses on related, but structurally different, compounds:

Kinetic Isotope Effect (KIE) Studies: Research is available for the phosphate diester, ethyl p-nitrophenyl phosphate, detailing 15N and 18O isotope effects in its metal-ion catalyzed hydrolysis. However, this compound is a diester, lacking the second 4-nitrophenyl group of the requested triester, and its reaction kinetics would differ significantly.

pH-Rate Profile Analysis: Data exists for other organophosphates like paraoxon (B1678428) (diethyl p-nitrophenyl phosphate) and bis(4-nitrophenyl)phosphate. This information cannot be extrapolated to O-Ethyl O,O-bis(4-nitrophenyl) phosphate, as the ethyl and second nitrophenyl groups would uniquely influence its stability and reactivity across a range of pH values.

The user's instructions strictly forbid the inclusion of information that falls outside the explicit scope of the specified compound. To generate the requested data tables and detailed research findings for sections 7.3 and 7.4, specific experimental values (e.g., kH/kD ratios, rate constants at various pH levels, pKa values, Brønsted/Hammett plot data) for O-Ethyl O,O-bis(4-nitrophenyl) phosphate are necessary.

Without access to specific experimental studies on this compound, creating a scientifically accurate and authoritative article that strictly adheres to the user's detailed and exclusive focus is not feasible. Any attempt to do so would require using data from analogous compounds, which would violate the fundamental constraints of the request.

Future Research Directions and Unresolved Questions

Further Elucidation of Complex Biological Interactions and Reaction Selectivity

Future investigations should prioritize a more detailed understanding of the biological interactions of O-Ethyl O,O-bis(4-nitrophenyl) phosphorate beyond its primary mechanism of acetylcholinesterase inhibition. Research is needed to explore its off-target effects and interactions with other enzymes and biomolecules, which could reveal secondary mechanisms of toxicity or unexpected therapeutic potentials.

The study of reaction selectivity is another critical area. While the hydrolysis of the phosphate (B84403) ester bond is a known degradation pathway, the factors governing the selectivity of this reaction in complex biological systems are not fully understood. Research focusing on the enzymatic hydrolysis of nitrophenyl phosphates can provide valuable insights. For instance, studies on alkaline phosphatase have demonstrated the enzymatic breakdown of similar compounds like 2,4-dinitrophenyl phosphate and 4-nitrophenyl phosphate. nih.gov Understanding how the ethyl and bis(4-nitrophenyl) groups of this compound influence its recognition and cleavage by various esterases and phosphatases will be key. This could involve kinetic studies with a panel of purified enzymes and in cellular models to map its metabolic fate and identify the key enzymatic players in its detoxification or bioactivation.

Rational Design of Modified Phosphorate Esters for Specific Mechanistic Probes

To dissect the specific molecular interactions and mechanisms of action of this compound, the rational design of modified phosphorate esters as mechanistic probes is a promising future direction. These probes could incorporate features such as fluorescent tags, photoaffinity labels, or bioorthogonal handles to enable the visualization and identification of binding partners and sites of action within cells and organisms.

By systematically altering the ethyl and nitrophenyl moieties, researchers can create a library of analogs with varying electronic and steric properties. For example, replacing one of the 4-nitrophenyl groups with a different substituent could modulate the reactivity and selectivity of the compound, providing insights into the structure-activity relationships that govern its biological effects. These probes would be invaluable tools for studying enzyme kinetics, identifying novel cellular targets, and elucidating the downstream consequences of target engagement in a dynamic biological context.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Degradation

Advanced computational modeling presents a powerful tool for gaining a predictive understanding of the reactivity and degradation of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of this and related organophosphates with their biological activities and degradation rates. researchgate.netnih.gov Such models can aid in predicting the potential toxicity and environmental persistence of novel organophosphate compounds.

Furthermore, molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can provide detailed insights into the molecular-level interactions between this compound and its biological targets, such as acetylcholinesterase. mdpi.comoup.comnih.gov These simulations can elucidate the binding modes, reaction mechanisms, and the energetics of inhibition, guiding the design of more effective inhibitors or, conversely, compounds with enhanced biodegradability. Computational approaches can also be used to predict the environmental fate of the compound by modeling its degradation pathways through hydrolysis, photolysis, and microbial action. researchgate.netukessays.com

Development of Novel Remediation Strategies Based on Mechanistic Understanding of Environmental Fate

A thorough understanding of the environmental fate of this compound is essential for developing effective remediation strategies. Future research should focus on identifying and characterizing the microorganisms and enzymes capable of degrading this compound. researchgate.netoup.comnih.govimrpress.com The isolation and engineering of microbes with enhanced organophosphate-degrading capabilities could form the basis of bioremediation technologies for contaminated soil and water. nih.govcabidigitallibrary.orgnih.govnih.gov

Moreover, the exploration of advanced oxidation processes (AOPs), which utilize highly reactive species like hydroxyl radicals to break down persistent organic pollutants, holds promise for the degradation of this compound. researchgate.netresearchgate.netmdpi.comwikipedia.org The efficacy of various AOPs, such as ozonation, Fenton processes, and photocatalysis, should be systematically evaluated for this specific compound. gnest.org Another innovative approach involves the use of nanomaterials for the detection and remediation of organophosphates. researchgate.netnih.govmdpi.com Nanoparticles can be functionalized to selectively adsorb or catalytically degrade this compound, offering a targeted and efficient cleanup solution. acs.orgresearchgate.net Combining these novel remediation techniques, informed by a deep mechanistic understanding of the compound's environmental behavior, will be crucial for mitigating its potential environmental impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.